molecular formula C12H17N5 B1491512 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098013-86-4

6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No. B1491512
CAS RN: 2098013-86-4
M. Wt: 231.3 g/mol
InChI Key: DWXHXKFYVIILSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” is a chemical compound with the molecular formula C12H17N5 . It is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Pharmaceutical Applications: Non-classical Isostere of Indole

The imidazo[1,2-b]pyrazole scaffold can act as a non-classical isostere for indole, which is a core structure in many pharmaceuticals. This substitution can lead to compounds with significantly improved solubility in aqueous media, which is a desirable property for drug development .

Agrochemical Research: Synthesis of Bioactive Molecules

Due to its diverse bioactivities, such as antimicrobial, anti-cancer, and anti-inflammatory properties, this scaffold is of interest in the synthesis of new agrochemicals. It can be used to create molecules that protect crops from pests and diseases while being safe for the environment .

Material Science: Precursor for Push-Pull Dyes

The compound can serve as a precursor for push-pull dyes. These dyes have applications in creating materials with specific light absorption and emission properties, which are useful in solar cells and light-emitting diodes (LEDs) .

Medicinal Chemistry: Improved Drug Solubility

In medicinal chemistry, the ability to improve the solubility of drug candidates is crucial. The imidazo[1,2-b]pyrazole scaffold has shown promise in enhancing the solubility of drugs, which can lead to better absorption and efficacy .

Synthetic Chemistry: Selective Functionalization

The selective functionalization of the imidazo[1,2-b]pyrazole scaffold allows for the creation of a wide variety of derivatives. This versatility is valuable for synthetic chemists who are looking to design new compounds with specific properties .

Green Chemistry: Facile Synthesis

The compound can be synthesized using green chemistry principles, such as the Groebke–Blackburn–Bienaymé reaction, which is a multicomponent reaction that minimizes waste and avoids harsh conditions .

Chemical Library Construction: Diversity-Oriented Synthesis

This scaffold can be used in diversity-oriented synthesis to rapidly construct large libraries of pharmacophores. Such libraries are essential for high-throughput screening in drug discovery .

Comparative Physicochemical Studies

The scaffold can be used to compare the physicochemical properties of matched pairs of compounds. This is important in understanding how small changes in molecular structure can affect a compound’s behavior in biological systems .

Safety and Hazards

The safety and hazards associated with “6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” would depend on its physical and chemical properties, as well as how it is handled and used. Specific safety data for this compound is not available in the sources I consulted .

properties

IUPAC Name

6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-2-16-6-7-17-12(16)9(11(13)14)10(15-17)8-4-3-5-8/h6-8H,2-5H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXHXKFYVIILSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CCC3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 3
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 4
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 5
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 6
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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